molecular formula C17H16N2OS B10901351 N-propyl-2-(thiophen-2-yl)quinoline-4-carboxamide

N-propyl-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10901351
M. Wt: 296.4 g/mol
InChI Key: HWWGUAZGJPZPJM-UHFFFAOYSA-N
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Description

N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE is a synthetic organic compound that belongs to the quinolinecarboxamide family This compound is characterized by the presence of a quinoline ring system substituted with a propyl group at the nitrogen atom (N~4~) and a thienyl group at the second position The carboxamide functional group at the fourth position of the quinoline ring further defines its chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Thienyl Group: The thienyl group can be introduced via a Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine, such as propylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The propyl group at the nitrogen atom can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, aryl halides, nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Tetrahydroquinoline derivatives

    Substitution: N-alkyl or N-aryl quinolinecarboxamides

Scientific Research Applications

N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: The compound can be used in the development of organic semiconductors or as a building block for the synthesis of advanced materials with specific electronic properties.

    Chemical Biology: It can serve as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins or enzymes.

Mechanism of Action

The mechanism of action of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring system can intercalate with DNA, potentially inhibiting DNA replication or transcription. The thienyl group may enhance binding affinity to specific proteins, while the carboxamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

N~4~-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE can be compared with other quinolinecarboxamide derivatives such as:

    N~4~-Methyl-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with a methyl group instead of a propyl group.

    N~4~-Ethyl-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with an ethyl group instead of a propyl group.

    N~4~-Butyl-2-(2-thienyl)-4-quinolinecarboxamide: Similar structure but with a butyl group instead of a propyl group.

The uniqueness of N4-PROPYL-2-(2-THIENYL)-4-QUINOLINECARBOXAMIDE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may provide optimal steric and electronic effects, enhancing its interaction with molecular targets compared to other alkyl-substituted derivatives.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-propyl-2-thiophen-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C17H16N2OS/c1-2-9-18-17(20)13-11-15(16-8-5-10-21-16)19-14-7-4-3-6-12(13)14/h3-8,10-11H,2,9H2,1H3,(H,18,20)

InChI Key

HWWGUAZGJPZPJM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CS3

Origin of Product

United States

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